Cas no 940-07-8 (H2PYZ)

H2PYZ structure
H2PYZ structure
H2PYZ
940-07-8
C6H4N2O4
168.106961250305
MFCD08694102
797316
11601391

H2PYZ Properties

Names and Identifiers

    • Pyrazine-2,6-dicarboxylic acid
    • 2,6-Pyrazinedicarboxylic acid
    • 2,6-Ppyrazinedicarboxylic acid
    • 2,6-Pyrazin-dicarbonsaeure
    • Pyrazin-2,5-dicarbonsaeure
    • Pyrazin-2,6-dicarbonsaeure
    • AK126265
    • FCH862682
    • AX8221131
    • ST24049052
    • H2PYZ
    • AKOS000279993
    • SCHEMBL69399
    • DTXSID90469283
    • CS-W022938
    • 940-07-8
    • A10549
    • Pyrazine-2,6-dicarboxylic Acid
    • Pyrazine-2,6-dicarboxylicAcid
    • TS-00144
    • MFCD08694102
    • +Expand
    • MFCD08694102
    • CGGUNVYOABLSQD-UHFFFAOYSA-N
    • 1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12)
    • O=C(C1C=NC=C(C(O)=O)N=1)O

Computed Properties

  • 168.017107g/mol
  • 0
  • -0.5
  • 2
  • 6
  • 2
  • 168.017107g/mol
  • 168.017107g/mol
  • 100Ų
  • 12
  • 186
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • -0.12700
  • 100.38000
  • 491.3±45.0 °C at 760 mmHg
  • 225 ºC
  • 250.9±28.7 °C
  • Soluble (639 g/l) (25 º C),
  • No data available
  • 1.665±0.06 g/cm3 (20 ºC 760 Torr),

H2PYZ Security Information

H2PYZ Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

H2PYZ Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036GU-100mg
Pyrazine-2,6-dicarboxylic acid
940-07-8 95%
100mg
$20.00 2024-04-19
A2B Chem LLC
AB47550-100mg
Pyrazine-2,6-dicarboxylic acid
940-07-8 95%
100mg
$24.00 2024-05-20
Aaron
AR0036P6-100mg
Pyrazine-2,6-dicarboxylic acid
940-07-8 97%
100mg
$8.00 2024-07-18
abcr
AB439068-250 mg
Pyrazine-2,6-dicarboxylic acid, 95%; .
940-07-8 95%
250MG
€128.10 2023-07-18
Alichem
A099001327-1g
Pyrazine-2,6-dicarboxylic acid
940-07-8 95%
1g
$199.28 2023-08-31
Ambeed
A132260-100mg
Pyrazine-2,6-dicarboxylic acid
940-07-8 95%
100mg
$15.0 2024-05-28
Chemenu
CM168497-250mg
Pyrazine-2,6-dicarboxylic acid
940-07-8 95%+
250mg
$90 2021-08-05
Crysdot LLC
CD11008211-5g
Pyrazine-2,6-dicarboxylic acid
940-07-8 95+%
5g
$557
eNovation Chemicals LLC
D545510-1g
pyrazine-2,6-dicarboxylic acid
940-07-8 97%
1g
$250 2022-09-04
TRC
P841113-10mg
Pyrazine-2,6-dicarboxylic acid
940-07-8
10mg
$87.00 2023-05-17

H2PYZ Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Pyrazine-functionalized calix[4]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties
Nikishkin, Nicolai I.; Huskens, Jurriaan; Ansari, Seraj A.; Mohapatra, Prasanta K.; Verboom, Willem, New Journal of Chemistry, 2013, 37(2), 391-402

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water
Reference
Pyrazine derivatives. II. Preparation of pyrazine-2,3,5-tricarboxylic acid and of pyrazine-2,5- and -2,6-dicarboxylic acids
Mager, H. I. X.; Berends, W., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, 77, 827-41

Synthetic Circuit 3

Reaction Conditions
Reference
A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates
Moore, Evan G., Dalton Transactions, 2012, 41(17), 5272-5279

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Preparation of bis(amino acid) derivatives as inhibitors of human immunodeficiency virus replication and use for the treatment of HIV infection
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ,  Water ;  reflux
Reference
Simple and efficient access to pyrazine-2,5- and -2,6-dicarbaldehydes
Coufal, Radek; Pruskova, Marketa; Cisarova, Ivana; Drahonovsky, Dusan; Vohlidal, Jiri, Synthetic Communications, 2016, 46(4), 348-354

Synthetic Circuit 6

Reaction Conditions
Reference
Product class 14: pyrazines
Sato, N., Science of Synthesis, 2004, 16, 751-844

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis and identification of isomeric methylpyrazine derivatives
Fujii, Shoji; Matsumoto, Masao; Kobatake, Hiroshi, Journal of Organic Chemistry, 1980, 45(9), 1693-5

Synthetic Circuit 8

Reaction Conditions
Reference
Pyrazine derivatives. IV. Coupling constants and chemical shifts in disubstituted pyrazines
Uchimaru, Fumihiko; Okada, Seizaburo; Kosasayama, Akira; Konno, Tsuneo, Chemical & Pharmaceutical Bulletin, 1972, 20(10), 2204-8

H2PYZ Raw materials

H2PYZ Preparation Products

H2PYZ Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:940-07-8)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:940-07-8)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:940-07-8)
TANG SI LEI
15026964105
2881489226@qq.com

H2PYZ Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-07-8)H2PYZ
A859593
99%/99%
5g/25g
319.0/1342.0